molecular formula C16H13N3O4 B2492757 ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate CAS No. 1803586-41-5

ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate

Cat. No.: B2492757
CAS No.: 1803586-41-5
M. Wt: 311.297
InChI Key: RCTNTJCAKLTXOI-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring fused with an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with acenaphthenequinone to form a Schiff base, which is then reduced to yield the target compound . The reaction conditions often involve refluxing in ethanol with appropriate catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug design.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[(1,3-dioxoisoindol-2-yl)methyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-2-23-16(22)12-7-17-9-18-13(12)8-19-14(20)10-5-3-4-6-11(10)15(19)21/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTNTJCAKLTXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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